Diethyl [2-(phenylthio)ethyl]malonate
Overview
Description
Diethyl [2-(phenylthio)ethyl]malonate is an organic compound with the molecular formula C15H20O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [2-(phenylthio)ethyl]malonate can be synthesized through the reaction of diethyl bromomalonate with phenyl vinyl sulfide. The reaction typically involves the use of a base such as sodium ethoxide in an ethanol solvent. The reaction proceeds via nucleophilic substitution, where the bromine atom in diethyl bromomalonate is replaced by the phenylthioethyl group from phenyl vinyl sulfide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl [2-(phenylthio)ethyl]malonate undergoes various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methylene group can undergo alkylation or acylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: this compound alcohol derivatives.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Diethyl [2-(phenylthio)ethyl]malonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl [2-(phenylthio)ethyl]malonate involves its reactivity as a malonate ester. The compound can undergo deprotonation at the methylene group, forming a carbanion that can participate in various nucleophilic substitution reactions. The phenylthio group can also undergo oxidation, leading to the formation of sulfoxides or sulfones, which can further react with other chemical species.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the phenylthioethyl group.
Dimethyl malonate: The dimethyl ester of malonic acid.
Diethyl [2-(methylthio)ethyl]malonate: Similar to diethyl [2-(phenylthio)ethyl]malonate but with a methylthio group instead of a phenylthio group.
Uniqueness
This compound is unique due to the presence of the phenylthioethyl group, which imparts distinct reactivity and potential applications compared to other malonate esters. The phenylthio group can undergo specific oxidation reactions, making it valuable in the synthesis of sulfoxides and sulfones.
Properties
IUPAC Name |
diethyl 2-(2-phenylsulfanylethyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4S/c1-3-18-14(16)13(15(17)19-4-2)10-11-20-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJMBDCTYAVRKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC1=CC=CC=C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165972 | |
Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1558-97-0 | |
Record name | 1,3-Diethyl 2-[2-(phenylthio)ethyl]propanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1558-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001558970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diethyl (2-(phenylthio)ethyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl [2-(phenylthio)ethyl]malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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